molecular formula C15H13BrO4 B14349732 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate CAS No. 91270-30-3

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate

Cat. No.: B14349732
CAS No.: 91270-30-3
M. Wt: 337.16 g/mol
InChI Key: XDMVNMLVZPQPLZ-UHFFFAOYSA-N
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Description

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antitumoral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate typically involves the bromination of 1,4-naphthoquinone followed by esterification. One common method includes the reaction of 1,4-naphthoquinone with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting 3-bromo-1,4-naphthoquinone with pentanoic acid under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria . The molecular targets include enzymes involved in redox balance and cellular respiration .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
  • 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
  • 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate

Uniqueness

3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall stability .

Properties

CAS No.

91270-30-3

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

(3-bromo-1,4-dioxonaphthalen-2-yl) pentanoate

InChI

InChI=1S/C15H13BrO4/c1-2-3-8-11(17)20-15-12(16)13(18)9-6-4-5-7-10(9)14(15)19/h4-7H,2-3,8H2,1H3

InChI Key

XDMVNMLVZPQPLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

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